![molecular formula C13H14N4O3S2 B5686888 3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5686888.png)
3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide
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Overview
Description
3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide, commonly known as PTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PTB is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
PTB exerts its biological effects by inhibiting the activity of several enzymes, including COX-2 and 5-LOX. COX-2 is involved in the production of prostaglandins, which are involved in the inflammatory response. 5-LOX is involved in the production of leukotrienes, which are also involved in the inflammatory response. By inhibiting the activity of these enzymes, PTB reduces inflammation and may have anti-cancer and anti-diabetic effects.
Biochemical and Physiological Effects:
PTB has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX. PTB has also been shown to inhibit the growth of several cancer cell lines, possibly by inducing apoptosis. Additionally, PTB has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
One advantage of PTB is that it has been extensively studied and its mechanism of action is well understood. Additionally, PTB has been shown to have several potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-diabetic effects. However, one limitation of PTB is that it may have off-target effects, which could limit its therapeutic potential.
Future Directions
There are several potential future directions for research on PTB. One area of research could be to further investigate its anti-inflammatory effects, particularly in the context of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research could be done to investigate its potential as a treatment for diabetes and other metabolic disorders.
Synthesis Methods
PTB can be synthesized using a multistep process that involves the reaction of 2-aminothiophenol with chlorosulfonic acid to form 2-chloro-4-(2-thienyl)thiazole. This intermediate is then reacted with N-(2-bromoethyl)pyrrolidine to form the pyrrolidine-thiazole intermediate. Finally, this intermediate is reacted with 4-amino-N-(3,4-dimethoxyphenyl)benzamide to form PTB.
Scientific Research Applications
PTB has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. PTB has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. PTB has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, PTB has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
properties
IUPAC Name |
3-pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c18-12(15-13-16-14-9-21-13)10-4-3-5-11(8-10)22(19,20)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAYATFFIULLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide |
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